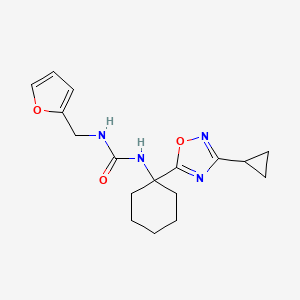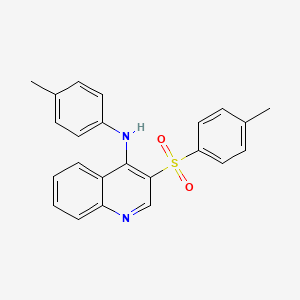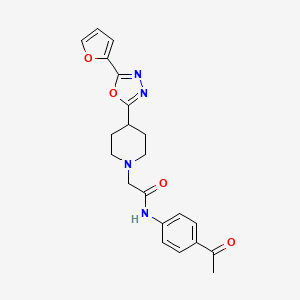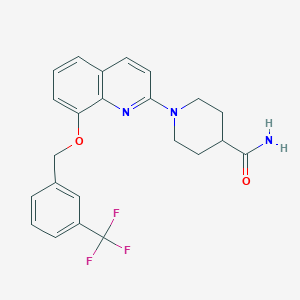![molecular formula C28H22N4O3S B2611415 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361171-01-9](/img/structure/B2611415.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, a phenyl group, and an indoline sulfonyl benzamide group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenyl group and the indoline sulfonyl benzamide moiety. Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogenating agents, nucleophiles, or electrophiles; reaction conditions vary based on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
科学的研究の応用
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide: shares structural similarities with other benzimidazole derivatives and indoline sulfonyl compounds.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Indoline sulfonyl compounds: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for various scientific research applications.
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O3S/c33-28(31-23-9-3-2-8-22(23)27-29-24-10-4-5-11-25(24)30-27)20-13-15-21(16-14-20)36(34,35)32-18-17-19-7-1-6-12-26(19)32/h1-16H,17-18H2,(H,29,30)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKJLDWCMBWRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2611340.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2611341.png)
![5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2611342.png)

![5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2611345.png)
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/new.no-structure.jpg)
![2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2611347.png)
![1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(1,2-benzoxazol-3-yl)ethan-1-one](/img/structure/B2611348.png)
![8-(4-fluorophenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2611351.png)


![N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2611354.png)
